molecular formula C8H11NO3 B139735 5-Isobutylisoxazole-3-carboxylic acid CAS No. 150517-80-9

5-Isobutylisoxazole-3-carboxylic acid

Cat. No. B139735
M. Wt: 169.18 g/mol
InChI Key: CHMDISUDXFJSLN-UHFFFAOYSA-N
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Description

5-Isobutylisoxazole-3-carboxylic acid is a heterocyclic organic compound with potential applications in various fields of research and industry. It has a molecular weight of 169.18 .


Molecular Structure Analysis

The molecular formula of 5-Isobutylisoxazole-3-carboxylic acid is C8H11NO3 . The InChI code for this compound is 1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)9-12-6/h4-5H,3H2,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

5-Isobutylisoxazole-3-carboxylic acid is a solid at room temperature .

Scientific Research Applications

Eco-Friendly Synthesis Methods

A study by Desai et al. (2014) introduces an eco-friendly synthesis of isoxazole carboxylic acids using iodoxybenzoic acid (IBX) as an oxidative cyclizing reagent. This method highlights an easy procedure and environmentally benign reaction conditions, providing a sustainable approach to synthesizing compounds related to 5-Isobutylisoxazole-3-carboxylic acid (Desai, Naik, & Dhumaskar, 2014).

Novel Scaffolds for Biological Activity

Research by Ferrini et al. (2015) explores the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, which serves as a foundation for creating biologically active compounds based on the triazole scaffold. This work underscores the versatility of isoxazole- and triazole-based compounds in medicinal chemistry, potentially applicable to 5-Isobutylisoxazole-3-carboxylic acid derivatives (Ferrini et al., 2015).

Bioisosterism and Drug Design

A study by Giraudo et al. (2018) focuses on the 4-hydroxy-1,2,3-triazole moiety as a bioisostere of the carboxylic acid function. This research is significant for drug design, offering new perspectives on creating bioisosteres for carboxylic acid, which could be relevant for modifying 5-Isobutylisoxazole-3-carboxylic acid in drug development (Giraudo et al., 2018).

Heterogeneous Azo Reagents in Synthesis

Iranpoor et al. (2010) present 5,5'-Dimethyl-3,3'-azoisoxazole as an efficient heterogeneous azo reagent for selective esterification, showcasing its application in synthesis that could be extended to 5-Isobutylisoxazole-3-carboxylic acid derivatives (Iranpoor, Firouzabadi, & Khalili, 2010).

Druglike Isoxazole Libraries

Robins et al. (2007) discuss the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a trifunctionalized core, leading to a diverse library of druglike isoxazoles. This approach could be adapted for the functionalization of 5-Isobutylisoxazole-3-carboxylic acid to explore its pharmaceutical potential (Robins, Fettinger, Tinti, & Kurth, 2007).

properties

IUPAC Name

5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)9-12-6/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMDISUDXFJSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360695
Record name 5-isobutylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isobutylisoxazole-3-carboxylic acid

CAS RN

150517-80-9
Record name 5-isobutylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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